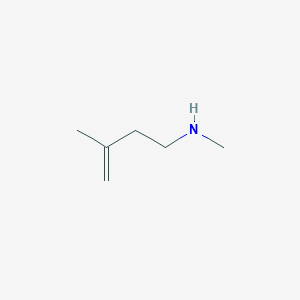
N,3-Dimethylbut-3-en-1-amine
Cat. No. B8773201
Key on ui cas rn:
112213-03-3
M. Wt: 99.17 g/mol
InChI Key: MPVXLKULHPREFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06313348B1
Procedure details


N-methylgeranylamine used in the examples was prepared by treatment of geranyl bromide with 12 fold excess of methylamine in ethanol. The product was isolated by extraction into ethyl ether and distillation. N-methylfarnesylamine, N-methylcitronellylamine and N-methyl-3-methyl-3-butenylamine are prepared in a similar manner. N-methyloleylamine was prepared by methylation of the N-oleylacetamide potassium salt followed by hydrolysis.







Name
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][CH2:2]/[C:3](/[CH3:12])=[CH:4]/[CH2:5][CH2:6]/[C:7](/[CH3:11])=[CH:8]/[CH2:9][NH2:10].[CH2:13](Br)/[CH:14]=[C:15](/[CH2:17][CH2:18][CH:19]=[C:20]([CH3:22])[CH3:21])\[CH3:16].[CH3:24][NH2:25].[K].[CH2:27]([NH:45][C:46](=O)C)[CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34]/[CH:35]=[CH:36]\[CH2:37][CH2:38][CH2:39][CH2:40][CH2:41][CH2:42][CH2:43][CH3:44]>C(O)C.C(OCC)C>[CH3:13][CH2:14][C:15]([CH3:17])=[CH:16][CH2:1][CH2:2][C:3]([CH3:12])=[CH:4][CH2:5][CH2:6][C:7]([CH3:11])=[CH:8][CH2:9][NH2:10].[CH3:27][NH:45][CH2:13][CH2:14][CH:15]([CH2:17][CH2:18][CH:19]=[C:20]([CH3:22])[CH3:21])[CH3:16].[CH3:46][NH:45][CH2:27][CH2:28][C:29]([CH3:1])=[CH2:30].[CH3:44][CH2:43][CH2:42][CH2:41][CH2:40][CH2:39][CH2:38][CH2:37][CH2:36]/[CH:35]=[CH:34]\[CH2:33][CH2:32][CH2:31][CH2:30][CH2:29][CH2:28][CH2:27][CH2:24][NH2:25] |f:3.4,^1:25|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[K].C(CCCCCCC\C=C/CCCCCCCC)NC(C)=O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC/C(=C/CC/C(=C/CN)/C)/C
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(\C=C(/C)\CCC=C(C)C)Br
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CN
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)OCC
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
followed by hydrolysis
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CCC(=CCCC(=CCCC(=CCN)C)C)C
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CNCCC(C)CCC=C(C)C
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CNCCC(=C)C
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CCCCCCCCC\C=C/CCCCCCCCN
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
